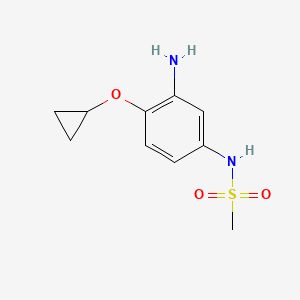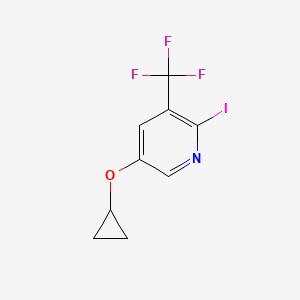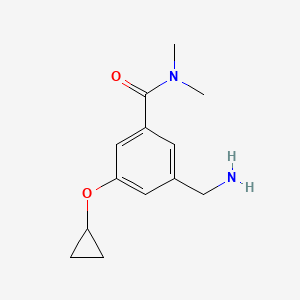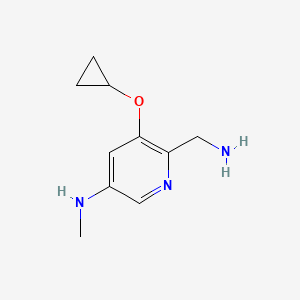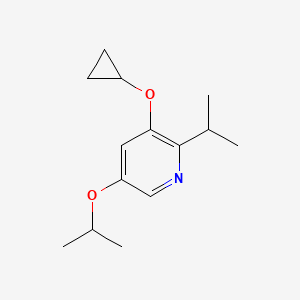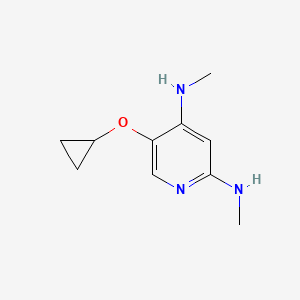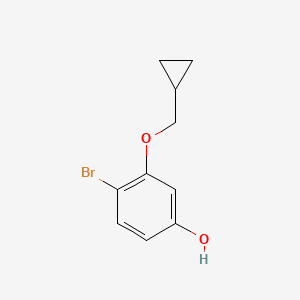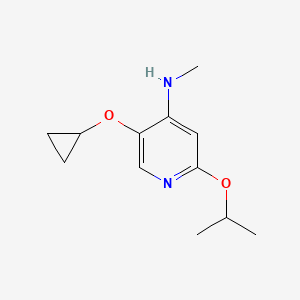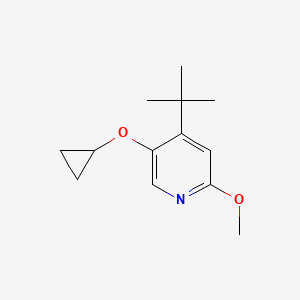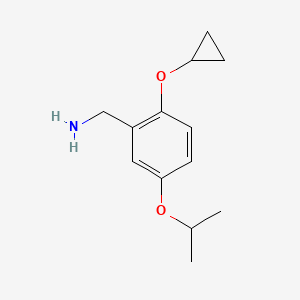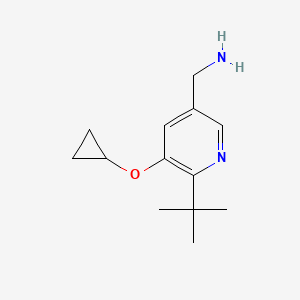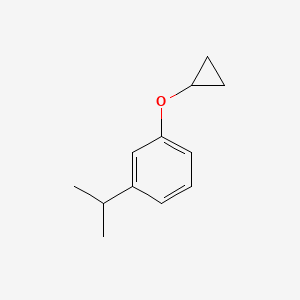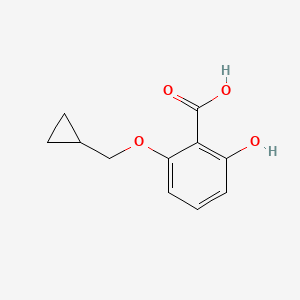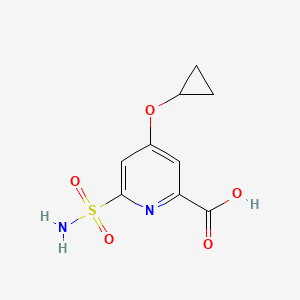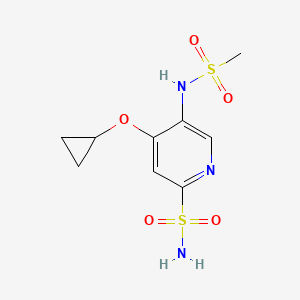
4-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound contains a pyridine ring substituted with cyclopropoxy, methylsulfonamido, and sulfonamide groups, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a quinoline-based dendrimer-like ionic liquid as a catalyst under mild reaction conditions . The reaction typically proceeds through a cooperative vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high efficiency and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
Scientific Research Applications
4-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes involved in folate synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfonamide groups, such as:
- 4-Cyclopropoxy-5-methylpyridine-2-sulfonamide
- 5-Cyclopropoxy-4-(methylsulfonamido)pyridine-2-sulfonamide
Uniqueness
4-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O5S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(methanesulfonamido)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O5S2/c1-18(13,14)12-7-5-11-9(19(10,15)16)4-8(7)17-6-2-3-6/h4-6,12H,2-3H2,1H3,(H2,10,15,16) |
InChI Key |
JUFFLFCNHXRFCI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(C=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


